Ethyl 4-methylvalerate

説明

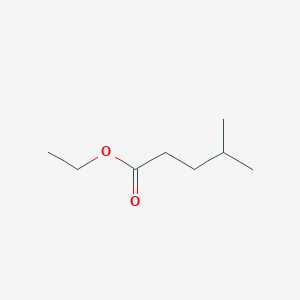

Ethyl 4-methylpentanoate is a fatty acid ester.

Structure

3D Structure

特性

IUPAC Name |

ethyl 4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-10-8(9)6-5-7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQRUTMGVBMTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067094 | |

| Record name | Pentanoic acid, 4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to pale yellow liquid / Fruity tropical aroma | |

| Record name | Ethyl 4-methylpentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2302/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

160.00 to 163.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 4-methylpentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble, Insoluble (in ethanol) | |

| Record name | Ethyl 4-methylpentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2302/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.865 - 0.875 | |

| Record name | Ethyl 4-methylpentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2302/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

25415-67-2 | |

| Record name | Ethyl 4-methylpentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25415-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-methylvalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025415672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 4-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-methylvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-METHYLVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZX6U00Q87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 4-methylpentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 4-methylvalerate via Fischer Esterification

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the synthesis of ethyl 4-methylvalerate, a common ester known for its characteristic fruity aroma.[1][2] We will explore the core chemical principles, a detailed mechanistic pathway, and a field-proven experimental protocol. The focus is on the Fischer esterification, a cornerstone reaction in organic synthesis, valued for its efficiency and scalability.[3][4]

The Fischer Esterification: A Mechanistic Deep Dive

The most direct and industrially significant method for synthesizing this compound is the Fischer esterification of 4-methylvaleric acid with ethanol.[5] This reaction is a classic example of a nucleophilic acyl substitution, which proceeds under acidic catalysis and is fundamentally an equilibrium process.[6][7]

The overall transformation is as follows:

(CH₃)₂CHCH₂CH₂COOH + CH₃CH₂OH ⇌ (CH₃)₂CHCH₂CH₂COOCH₂CH₃ + H₂O (4-methylvaleric acid + Ethanol ⇌ this compound + Water)

The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), which plays a critical role in activating the carboxylic acid toward nucleophilic attack.[3][8]

The Six-Step Reversible Mechanism

The mechanism of Fischer esterification is a sequence of protonation and deprotonation steps intermingled with nucleophilic attack and elimination. Each step is reversible.[3][6]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 4-methylvaleric acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for attack.[9][10]

-

Nucleophilic Attack by Alcohol: The oxygen atom of ethanol acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon.[11] This forms a tetrahedral intermediate, specifically an oxonium ion.[8]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is a rapid intramolecular or intermolecular process that converts a hydroxyl group into a much better leaving group: water.[4][6]

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl π-bond, leading to the elimination of a water molecule.[3][11] This step generates a protonated ester.

-

Deprotonation: A base (such as water or another molecule of the alcohol) removes the proton from the new carbonyl oxygen.[4][11]

-

Catalyst Regeneration: This final deprotonation step yields the final ester product, this compound, and regenerates the acid catalyst, allowing it to participate in another reaction cycle.[12]

Governing Principles: Thermodynamics and Kinetics

Equilibrium Control and Le Chatelier's Principle

Fischer esterification is a reversible reaction with an equilibrium constant typically close to 1 for primary and secondary alcohols.[13][14] This means that without intervention, the reaction will result in a mixture of reactants and products, limiting the final yield. To overcome this thermodynamic barrier, Le Chatelier's Principle is applied to drive the equilibrium toward the product side.[9][13] There are two primary strategies:

-

Use of Excess Reactant: The most common industrial and laboratory approach is to use a large excess of one of the reactants.[3] Since ethanol is often inexpensive and has a relatively low boiling point, it is typically used as the reaction solvent, ensuring it is present in significant excess.[13][15] This high concentration of a reactant shifts the equilibrium to favor the formation of the ester.

-

Removal of Product: Alternatively, removing water as it is formed will also shift the equilibrium to the right.[8][14] This can be accomplished using a Dean-Stark apparatus for azeotropic distillation or by adding a dehydrating agent.[14]

Kinetic Factors

The uncatalyzed reaction between a carboxylic acid and an alcohol is kinetically very slow.[16] The acid catalyst is essential for achieving a reasonable reaction rate. Several factors influence the kinetics:

-

Temperature: The reaction rate is increased by heating. Therefore, the reaction is typically performed at reflux temperature to maximize the rate without losing volatile components.[7][17]

-

Steric Hindrance: The rate of Fischer esterification is sensitive to steric bulk around the reacting centers.[14] Primary alcohols like ethanol react the fastest, while bulky tertiary alcohols react very slowly and are prone to elimination side reactions.[7][14]

Experimental Protocol: Synthesis and Purification

This section provides a robust, self-validating protocol for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| 4-Methylvaleric Acid | C₆H₁₂O₂ | 116.16 | 23.2 g | 0.20 | Limiting reagent |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 92.0 g (117 mL) | 2.00 | Reactant and solvent (10-fold excess) |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 2.0 mL | ~0.037 | Catalyst |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | Saturated aqueous solution for neutralization |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | Extraction solvent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying agent |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methylvaleric acid (23.2 g, 0.20 mol) and absolute ethanol (117 mL, 2.00 mol).

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2.0 mL) to the mixture. The addition is exothermic.

-

Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1-2 hours to allow the reaction to approach equilibrium.[17]

-

Cooling and Workup: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a 500 mL separatory funnel.

-

Neutralization: Slowly add 50 mL of saturated sodium bicarbonate solution to the separatory funnel to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Caution: CO₂ gas will be evolved; vent the funnel frequently. Continue adding the bicarbonate solution in portions until effervescence ceases.

-

Extraction: Add 50 mL of diethyl ether to the funnel to aid in separation. Shake the funnel vigorously, venting often. Allow the layers to separate and drain the lower aqueous layer. Wash the remaining organic layer with another 25 mL of water, followed by 25 mL of brine.

-

Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate. Swirl the flask until the liquid is clear, indicating that the water has been removed.

-

Purification: Filter the solution to remove the drying agent. The diethyl ether can be removed using a rotary evaporator. The remaining crude ester should be purified by fractional distillation to separate it from excess ethanol and any high-boiling point impurities.[17][18] Collect the fraction boiling at approximately 159-163°C.[1]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed through standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | |

| Molecular Weight | 144.21 g/mol | [19] |

| Appearance | Colorless clear liquid | [1] |

| Boiling Point | 159-160 °C | |

| Density | 0.868 g/mL at 20 °C | |

| Refractive Index | ~1.406 at 20 °C | [1] |

Further confirmation can be obtained from Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity and confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.

Alternative Synthetic Approaches

While Fischer esterification is the most common method, other routes to esters exist:

-

From Acyl Chlorides: 4-methylvaleric acid can be converted to its more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting 4-methylvaleroyl chloride reacts rapidly and irreversibly with ethanol at room temperature to form the ester.[18] This method is faster and not an equilibrium, but the reagents are harsher and produce corrosive HCl gas as a byproduct.[17]

-

Transesterification: An existing ester can be converted into another by reacting it with an alcohol in the presence of an acid or base catalyst.[5] For example, mthis compound could be converted to the ethyl ester by heating it in excess ethanol with an acid catalyst.

-

Enzymatic Synthesis: Lipases can be used as biocatalysts to perform esterification under milder, solvent-free conditions.[20] This "green chemistry" approach can offer high selectivity but may require longer reaction times.

Conclusion

The synthesis of this compound via Fischer esterification is a well-established, reliable, and scalable process that serves as an excellent model for understanding acid-catalyzed nucleophilic acyl substitution. By leveraging a deep understanding of the reaction mechanism and applying Le Chatelier's Principle to overcome equilibrium limitations, high yields of the desired product can be achieved. The detailed protocol provided herein offers a validated pathway for the successful synthesis and purification of this commercially relevant flavor and fragrance compound.

References

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle. [Link]

-

Revista de Biología Tropical. (2001). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. [Link]

-

ChemBAM. Kinetics of Ester Formation via Fischer Esterification. [Link]

-

JoVE. (2024, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. [Link]

-

JoVE. (2020, March 26). Esterification - Prep. [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

National Institutes of Health. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

-

ACS Publications. (2020, April 30). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

MDPI. (2020). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. [Link]

-

MDPI. (2021). Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters from Monkfish Liver Oil. [Link]

-

The Good Scents Company. ethyl 4-methyl valerate. [Link]

-

BYJU'S. Fischer esterification reaction. [Link]

-

arXiv. (2018). Process intensification for the production of the ethyl esters of volatile fatty acids using aluminium chloride hexahydrate as a catalyst. [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Esters From Alcohols. [Link]

-

Chemguide. preparation of esters. [Link]

-

University of Toronto. Fischer Esterification. [Link]

-

Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. [Link]

-

SpectraBase. Ethyl 2-isocyanato-4-methyl valerate. [Link]

-

National Institutes of Health. Ethyl 4-methylpentanoate. [Link]

-

NIST. Pentanoic acid, 4-methyl-, ethyl ester. [Link]

-

Chem-Net. This compound. [Link]

- Google Patents.

-

Organic Syntheses. 3-methylpentanoic acid. [Link]

-

FooDB. Showing Compound Ethyl 4-methylpentanoate (FDB009400). [Link]

Sources

- 1. ethyl 4-methyl valerate, 25415-67-2 [thegoodscentscompany.com]

- 2. scbt.com [scbt.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 11. byjus.com [byjus.com]

- 12. cerritos.edu [cerritos.edu]

- 13. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle; Chatelier's Principle [chem.ucla.edu]

- 14. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]

- 15. Video: Esterification - Prep [jove.com]

- 16. arxiv.org [arxiv.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Ethyl 4-methylpentanoate | C8H16O2 | CID 117477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Ethyl 4-methylvalerate chemical properties and structure

An In-depth Technical Guide to Ethyl 4-Methylvalerate: Properties, Structure, and Scientific Applications

Abstract: this compound, also known as ethyl isocaproate, is an aliphatic ester recognized for its characteristic fruity aroma. While extensively utilized in the flavor and fragrance industries, its utility extends into materials science and as a chemical intermediate in sophisticated organic synthesis. For researchers and drug development professionals, understanding its core chemical properties, spectroscopic signature, and metabolic context is crucial for leveraging its potential. This guide provides a comprehensive technical overview of this compound, consolidating its physicochemical data, outlining analytical and synthetic methodologies, and exploring its relevance in broader scientific research, including its connection to branched-chain amino acid metabolism.

Chemical Identity and Molecular Structure

This compound is systematically named ethyl 4-methylpentanoate under IUPAC nomenclature.[1][2] It is a fatty acid ester derived from the formal condensation of 4-methylvaleric acid and ethanol.[3][4]

-

IUPAC Name: Ethyl 4-methylpentanoate[2]

-

Synonyms: this compound, Ethyl isocaproate, Ethyl isohexanoate[1][2][5]

The molecular structure features a five-carbon valerate backbone with a methyl group at the fourth carbon (the iso- configuration) and an ethyl ester functional group.

Caption: Workflow for Spectroscopic Analysis and Structural Validation.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides a distinct map of the proton environments in the molecule.

-

Ethyl Group (Ester): A triplet integrating to 3H is expected around δ 1.25 ppm (from the -O-CH₂-CH₃ ) and a quartet integrating to 2H around δ 4.10 ppm (from the -O-CH₂ -CH₃). The quartet's downfield shift is due to the deshielding effect of the adjacent oxygen atom.

-

Iso-group Terminus: A doublet integrating to 6H is expected around δ 0.90 ppm, corresponding to the two magnetically equivalent methyl groups (-CH(CH₃ )₂).

-

Aliphatic Chain: The remaining protons on the valerate backbone (-CH₂ -CH₂ -CH -) will appear as multiplets between δ 1.50 and δ 2.20 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the eight unique carbon atoms in the structure.

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing significantly downfield around δ 173 ppm.

-

Alkoxy Carbons: The carbon of the ethoxy -CH₂ - group will appear around δ 60 ppm, while the ethoxy -CH₃ carbon will be upfield around δ 14 ppm.

-

Aliphatic Carbons: The five carbons of the 4-methylpentanoyl chain will resonate in the δ 22-45 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to confirm the presence of the key ester functional group.

-

C=O Stretch: A very strong and sharp absorption band is expected in the range of 1735-1750 cm⁻¹, which is characteristic of the carbonyl stretch in an aliphatic ester.

-

C-O Stretch: One or two bands will appear in the 1100-1300 cm⁻¹ region, corresponding to the C-O single bond stretches of the ester group.

-

C-H Stretch: Bands just below 3000 cm⁻¹ will indicate the C-H stretches of the sp³ hybridized carbons.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and key fragmentation data.

-

Molecular Ion (M⁺): The parent peak corresponding to the molecular weight will be observed at m/z = 144. [1]* Key Fragments: Common fragmentation patterns for esters include the loss of the alkoxy group, leading to a peak at m/z = 99 ([M-45]⁺, loss of •OCH₂CH₃). Another prominent peak is often observed at m/z = 88, resulting from a McLafferty rearrangement, which is a characteristic fragmentation for esters with a sufficiently long alkyl chain. The NIST mass spectrum for this compound confirms these fragmentation patterns. [1]

Synthesis and Reactivity

The most common and industrially scalable method for producing this compound is through Fischer esterification. This acid-catalyzed reaction provides a reliable pathway to the target compound from commercially available starting materials.

Sources

- 1. Pentanoic acid, 4-methyl-, ethyl ester [webbook.nist.gov]

- 2. Ethyl 4-methylpentanoate | C8H16O2 | CID 117477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 25415-67-2 [chemicalbook.com]

- 4. This compound CAS#: 25415-67-2 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound = 97.0 GC 25415-67-2 [sigmaaldrich.com]

- 7. ethyl 4-methyl valerate | CAS#:25415-67-2 | Chemsrc [chemsrc.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 4-methylvalerate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-methylvalerate (also known as Ethyl 4-methylpentanoate or Ethyl isocaproate), a common ester with applications in flavor and fragrance industries. As a fundamental aspect of quality control and chemical identification, a thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and professionals in drug development and chemical manufacturing. This document delineates the experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, and offers a detailed interpretation of the resulting spectra, grounded in established chemical principles. The causality behind experimental choices and the self-validating nature of the combined spectroscopic evidence are emphasized throughout.

Introduction: The Molecular Identity of this compound

This compound (C₈H₁₆O₂) is a branched-chain fatty acid ester characterized by its fruity aroma.[1][2] Its unambiguous identification and purity assessment are critical for its application. Spectroscopic techniques provide a non-destructive and highly informative approach to elucidate its molecular structure. By probing the interactions of the molecule with electromagnetic radiation and energetic electrons, we can piece together a comprehensive picture of its atomic connectivity and functional groups. This guide will explore the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound, treating each as a complementary piece of evidence that, when synthesized, confirms the molecular structure with a high degree of confidence.

The molecular structure of this compound is presented below:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By placing the sample in a strong magnetic field and irradiating it with radio waves, we can observe the resonance of atomic nuclei, providing detailed information about their chemical environment.[3]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of high-resolution NMR spectra for a liquid sample like this compound.

Workflow: NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR analysis of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.06 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| 2.22 | Triplet (t) | 2H | -CO-CH₂ -CH₂- |

| 1.62 | Nonet (m) | 1H | -CH₂-CH (CH₃)₂ |

| 1.51 | Triplet (t) | 2H | -CH₂-CH₂ -CH- |

| 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| 0.90 | Doublet (d) | 6H | -CH(CH₃ )₂ |

Causality in Interpretation:

-

The quartet at 4.06 ppm is characteristic of a CH₂ group adjacent to a CH₃ group, consistent with the ethoxy (-OCH₂CH₃) moiety. The downfield shift is due to the deshielding effect of the adjacent oxygen atom.

-

The triplet at 2.22 ppm corresponds to the CH₂ group alpha to the carbonyl group, which is also deshielded.

-

The complex multiplet (nonet) at 1.62 ppm is assigned to the single proton of the isopropyl group, split by the adjacent CH₂ and the two CH₃ groups.

-

The triplet at 1.51 ppm is assigned to the CH₂ group beta to the carbonyl.

-

The upfield signals at 1.25 ppm (triplet) and 0.90 ppm (doublet) correspond to the less deshielded methyl protons of the ethyl and isopropyl groups, respectively.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 173.5 | C =O |

| 60.2 | -O-CH₂ -CH₃ |

| 43.5 | -CO-CH₂ -CH₂- |

| 34.0 | -CH₂-CH₂ -CH- |

| 27.8 | -CH (CH₃)₂ |

| 22.4 | -CH(CH₃ )₂ |

| 14.2 | -O-CH₂-CH₃ |

Causality in Interpretation:

-

The signal at 173.5 ppm is characteristic of a carbonyl carbon in an ester.[4]

-

The peak at 60.2 ppm is typical for a carbon atom single-bonded to an oxygen atom in an ether or ester linkage.

-

The remaining upfield signals correspond to the sp³ hybridized carbons of the alkyl chain, with their chemical shifts influenced by their proximity to the electron-withdrawing ester group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a liquid sample like this compound, ATR-FTIR is a rapid and straightforward method that requires minimal sample preparation.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to account for atmospheric and instrumental absorptions.

-

Sample Application: Place a single drop of this compound onto the ATR crystal, ensuring complete coverage.

-

Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-650 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Analysis

The IR spectrum of this compound is dominated by absorptions characteristic of an ester and alkane functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2959-2872 | Strong | C-H (sp³) stretching |

| 1738 | Strong, Sharp | C=O (ester) stretching |

| 1467 | Medium | C-H bending |

| 1368 | Medium | C-H bending (gem-dimethyl split) |

| 1178 | Strong | C-O (ester) stretching |

Causality in Interpretation:

-

The strong, sharp absorption at 1738 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of a saturated aliphatic ester.[5]

-

The intense band at 1178 cm⁻¹ is characteristic of the C-O single bond stretch of the ester functional group.

-

The series of strong peaks between 2959 and 2872 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and isocaproyl portions of the molecule.

-

The absorptions at 1467 cm⁻¹ and 1368 cm⁻¹ correspond to the bending vibrations of the C-H bonds. The splitting of the latter peak is characteristic of a gem-dimethyl group, present in the isopropyl moiety.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI)-MS

Electron Ionization is a "hard" ionization technique that produces numerous fragment ions, creating a rich and reproducible fragmentation pattern that serves as a molecular fingerprint.

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source, typically via a gas chromatograph (GC) for separation and purification, or directly via a heated probe.

-

Ionization: In the high-vacuum ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺•).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrum Analysis

The mass spectrum of this compound provides its molecular weight and reveals characteristic fragmentation pathways.[6][7]

| m/z | Relative Intensity | Assignment |

| 144 | Low | [M]⁺• (Molecular Ion) |

| 101 | High | [M - C₃H₇]⁺ |

| 88 | Very High (Base Peak) | McLafferty Rearrangement Product |

| 73 | Medium | [COOC₂H₅]⁺ |

| 43 | High | [C₃H₇]⁺ (Isopropyl Cation) |

Causality in Interpretation:

-

The peak at m/z 144 corresponds to the molecular ion ([C₈H₁₆O₂]⁺•), confirming the molecular weight of the compound.[6]

-

The base peak at m/z 88 is the result of a characteristic fragmentation of esters known as the McLafferty rearrangement .[8][9][10] This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the elimination of a neutral alkene (in this case, propene) and the formation of a stable, charged enol.

-

The peak at m/z 101 arises from the loss of an isopropyl radical (•CH(CH₃)₂), a common alpha-cleavage pathway.

-

The fragment at m/z 43 corresponds to the stable isopropyl cation ([CH(CH₃)₂]⁺).

-

The ion at m/z 73 is attributed to the ethoxycarbonyl fragment ([COOC₂H₅]⁺).

Diagram: Key Fragmentation Pathways of this compound

Caption: Major EI fragmentation pathways for this compound.

Conclusion: A Self-Validating Spectroscopic Profile

The combined analysis of NMR, IR, and Mass Spectrometry data provides a robust and self-validating confirmation of the structure of this compound. IR spectroscopy confirms the presence of the key ester functional group (C=O and C-O bonds). Mass spectrometry provides the correct molecular weight and shows fragmentation patterns, such as the characteristic McLafferty rearrangement, that are entirely consistent with the proposed structure. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the specific arrangement of the ethyl and isocaproyl moieties. Each technique corroborates the findings of the others, leaving no ambiguity as to the identity of the compound. This multi-faceted spectroscopic approach represents a cornerstone of modern chemical analysis, ensuring the quality, purity, and identity of chemical entities in research and industry.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 117477, Ethyl 4-methylpentanoate. Retrieved from [Link]

- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

FooDB (2018). Showing Compound Ethyl 4-methylpentanoate (FDB009400). Retrieved from [Link]

-

Chemistry Steps (2023). McLafferty Rearrangement. Retrieved from [Link]

-

The Good Scents Company (2023). ethyl 4-methyl valerate. Retrieved from [Link]

-

University of Calgary (2023). McLafferty Rearrangement. Retrieved from [Link]

-

NIST (2021). Pentanoic acid, 4-methyl-, ethyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

-

Human Metabolome Database (2023). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0030028). Retrieved from [Link]

-

NIST (2021). Mass spectrum of Pentanoic acid, 4-methyl-, ethyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Ethyl 4-methyl valerate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H16O2). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-methylpentanoate. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

FooDB. (2018). Showing Compound Ethyl 4-methylpentanoate (FDB009400). Retrieved from [Link]

Sources

- 1. ethyl 4-methyl valerate, 25415-67-2 [thegoodscentscompany.com]

- 2. This compound CAS#: 25415-67-2 [m.chemicalbook.com]

- 3. Spectral Database for Organic Compounds [dl1.en-us.nina.az]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Pentanoic acid, 4-methyl-, ethyl ester [webbook.nist.gov]

- 7. Ethyl 4-methylpentanoate | C8H16O2 | CID 117477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 9. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

The Natural Abundance of Ethyl 4-Methylvalerate: A Technical Guide to its Occurrence, Biosynthesis, and Analysis in Plants

Abstract

Ethyl 4-methylvalerate (CAS 25415-67-2), also known as ethyl isocaproate, is a volatile ester recognized for its potent fruity aroma, reminiscent of apples and pineapples.[1][2] This compound, while utilized in the flavor and fragrance industry, is also a natural constituent of various plant- and fruit-based aromatics.[3] Understanding its origins, formation, and detection in natural matrices is of significant interest to researchers in food science, agriculture, and drug development who may be investigating natural product chemistry and sensory science. This technical guide provides a comprehensive overview of the natural occurrence of this compound, elucidates its biosynthetic pathway from amino acid precursors, and details the analytical methodologies required for its robust identification and quantification in plant and fruit samples.

Introduction: The Chemistry of a Fruity Ester

This compound is a fatty acid ethyl ester with the chemical formula C₈H₁₆O₂.[4] Its branched-chain structure contributes to its characteristic volatile and aromatic properties. As a member of the vast family of esters that constitute the aroma profiles of countless fruits, its presence, even in trace amounts, can significantly influence the overall sensory perception. This guide moves beyond a simple cataloging of its presence to provide the causal, field-proven insights necessary for its scientific investigation.

Natural Occurrence in the Plant Kingdom

While a constituent in a variety of fermented products such as wine, beer, and specialty liquors, the direct identification of this compound in fresh, unprocessed plant material is more specific.[5][6] Its documentation in these complex matrices underscores its formation through both natural plant metabolism and microbial activity during fermentation.

A notable and well-documented natural source is the cashew apple (Anacardium occidentale), where this compound is a known component of its complex juice aroma.[5] Although many studies on the volatile profiles of common fruits like apples and pineapples identify a wide array of esters, this compound is not always reported as a major constituent.[3][7] However, its absence in such reports does not preclude its existence in trace amounts or in specific cultivars and ripening stages, highlighting the need for highly sensitive analytical protocols for its detection.

The Biosynthetic Pathway: From Amino Acid to Aroma

The molecular architecture of this compound strongly points to a biosynthetic origin rooted in amino acid catabolism. The branched-chain structure is a clear metabolic fingerprint of the essential amino acid L-leucine . The pathway is a multi-step enzymatic process occurring within the plant cell.

Step 1: Transamination & Decarboxylation of L-Leucine The synthesis begins with the catabolism of L-leucine. The initial steps involve transamination to α-ketoisocaproate, followed by oxidative decarboxylation to form isovaleryl-CoA. This part of the pathway is common to the degradation of branched-chain amino acids in microorganisms, plants, and animals.

Step 2: Formation of the Acyl-CoA Precursor Isovaleryl-CoA is the direct precursor to the "4-methylvalerate" portion of the final ester. This intermediate is a branch point for various metabolic fates, but for aroma formation, it serves as the acyl donor.

Step 3: Esterification by Alcohol Acyltransferase (AAT) The final, critical step is the esterification of an acyl-CoA with an alcohol. In plants, this reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) .[8][9][10] These enzymes, belonging to the BAHD superfamily of acyltransferases, are responsible for the synthesis of a vast array of volatile esters that define fruit aromas.[8][9] AATs catalyze the condensation of an acyl-CoA (in this case, a derivative of isovaleryl-CoA) with an alcohol (in this case, ethanol) to form the corresponding ester.[10][11] The availability of both the acyl-CoA precursor, derived from leucine, and ethanol, derived from carbohydrate metabolism, is rate-limiting for the synthesis of this compound.

Sources

- 1. Odor Detection Thresholds & References [leffingwell.com]

- 2. researchgate.net [researchgate.net]

- 3. Characteristic Aroma Compounds from Different Pineapple Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 4-methylpentanoate | C8H16O2 | CID 117477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 25415-67-2 [chemicalbook.com]

- 6. ethyl 4-methyl valerate, 25415-67-2 [thegoodscentscompany.com]

- 7. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 9. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Ethyl 4-methylvalerate

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methylvalerate, also known as ethyl isocaproate, is a fatty acid ethyl ester with the chemical formula C8H16O2.[1][2] It is recognized by its characteristic fruity aroma and is found naturally in various food products, including red wine and certain fermented goods.[1][3] In the realm of scientific research and drug development, a thorough understanding of the physical properties of such compounds is paramount. These properties, including boiling point and density, are fundamental parameters that influence purification processes, reaction kinetics, formulation development, and material compatibility. This guide provides a detailed overview of the boiling point and density of this compound, methodologies for their experimental determination, and the scientific principles underpinning these measurements.

Core Physical Properties of this compound

The boiling point and density are critical physical constants that provide insight into the intermolecular forces and the molecular packing of a substance. For this compound, these properties are well-documented in scientific literature and chemical databases.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 159-160 °C | At standard atmospheric pressure (760 mmHg) | [1][3][4] |

| Density | 0.868 g/mL | At 20 °C | [1][3][4][5] |

| Specific Gravity | 0.86800 | At 25 °C | [6] |

Esters like this compound are polar molecules, leading to dipole-dipole interactions in addition to van der Waals dispersion forces.[7] However, they are incapable of forming hydrogen bonds with themselves, which results in boiling points that are generally lower than those of carboxylic acids with a similar number of carbon atoms.[7][8] The boiling point is a sensitive indicator of purity; impurities can cause a deviation from the literature value.[8]

Experimental Determination of Physical Properties

Accurate determination of the boiling point and density is crucial for verifying the identity and purity of a substance. The following sections detail the protocols for these measurements.

Boiling Point Determination via Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and reliable method for determining the boiling point is through distillation.

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a sample of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Temperature Reading: Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction may be necessary to determine the normal boiling point.

The choice of distillation is based on its ability to not only measure the boiling point but also to purify the liquid. The steady temperature plateau during distillation is indicative of a pure substance.

Experimental Workflow for Boiling Point and Density Determination

Caption: Workflow for the experimental determination of boiling point and density.

Density Determination using a Volumetric Flask and Balance

Density is defined as the mass of a substance per unit volume.[9][10] For liquids, this can be accurately determined using precise volume and mass measurements.

Protocol:

-

Tare the Volumetric Flask: Place a clean and dry volumetric flask (e.g., 10 mL) on an analytical balance and tare it to zero.[9]

-

Fill the Flask: Carefully fill the volumetric flask with this compound until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.[9] A Pasteur pipette can be used for the final additions to ensure accuracy.[9]

-

Weigh the Liquid: Place the filled volumetric flask on the analytical balance and record the mass of the liquid.

-

Calculate Density: The density is calculated by dividing the recorded mass by the known volume of the flask.[10][11][12]

-

Density (g/mL) = Mass of this compound (g) / Volume of Flask (mL)

-

-

Temperature Control: Ensure the measurement is performed at a controlled temperature, as density is temperature-dependent. The standard temperature for density reporting of liquids is often 20 °C.

This gravimetric method is straightforward and provides high accuracy when using calibrated glassware and a precise analytical balance.[13]

Conclusion

The physical properties of this compound, specifically its boiling point of 159-160 °C and density of 0.868 g/mL at 20 °C, are essential parameters for its application in research and development. The experimental protocols outlined in this guide provide a framework for the accurate and reliable determination of these properties. Adherence to these methodologies ensures the integrity of experimental data and contributes to the overall success of scientific endeavors involving this compound.

References

-

EAG Laboratories. Density Determination of Solids and Liquids. [Link]

-

Study.com. How to Calculate Density of a Liquid Substance | Physics. [Link]

-

Chemsrc. dibemethine | CAS#:102-05-6. [Link]

-

JoVE. Video: Determining the Density of a Solid and Liquid. [Link]

-

CUNY. MEASUREMENT OF DENSITY. [Link]

-

Chemsrc. ethyl 4-methyl valerate | CAS#:25415-67-2. [Link]

-

The Good Scents Company. ethyl 4-methyl valerate, 25415-67-2. [Link]

-

TutorChase. Provide an example of the boiling and melting points of different esters. [Link]

-

YouTube. Determining the density of solids and liquids. The Lab Activity. [Link]

-

Quora. Is boiling point a reliable way to assess ester purity?. [Link]

-

Chemistry Stack Exchange. What determines the boiling point of esters of the same number of carbon atoms but different structural formula?. [Link]

-

Cheméo. Dibemethine (CAS 102-05-6) - Chemical & Physical Properties. [Link]

-

PubChem. N-benzyl-N-methyl-1-phenylmethanamine | C15H17N | CID 21583. [Link]

-

ResearchGate. Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. [Link]

-

PubChem. Ethyl 4-methylpentanoate | C8H16O2 | CID 117477. [Link]

-

Chemistry LibreTexts. Properties of Esters. [Link]

Sources

- 1. This compound CAS#: 25415-67-2 [m.chemicalbook.com]

- 2. Ethyl 4-methylpentanoate | C8H16O2 | CID 117477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 25415-67-2 [chemicalbook.com]

- 4. This compound = 97.0 GC 25415-67-2 [sigmaaldrich.com]

- 5. ethyl 4-methyl valerate | CAS#:25415-67-2 | Chemsrc [chemsrc.com]

- 6. ethyl 4-methyl valerate, 25415-67-2 [thegoodscentscompany.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. Video: Determining the Density of a Solid and Liquid [jove.com]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 11. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 12. youtube.com [youtube.com]

- 13. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

Solubility of Ethyl 4-methylvalerate in different organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 4-Methylvalerate in Organic Solvents

Introduction: Understanding this compound

This compound, also known by synonyms such as Ethyl isocaproate and Ethyl 4-methylpentanoate, is an aliphatic ester with the chemical formula C₈H₁₆O₂.[1][2] Recognized for its characteristic strong, fruity aroma reminiscent of apples and pineapples, it is a significant component in the flavor and fragrance industries.[3][4][5] Its applications extend from being a flavoring agent in food products like beverages and candies to a fragrance component in perfumes and cosmetics.[4] Furthermore, it serves as a valuable intermediate in organic synthesis.[4]

Given its broad utility, a comprehensive understanding of its solubility in various organic solvents is paramount for researchers, formulation scientists, and chemical engineers. Solubility data is critical for designing extraction and purification processes, formulating stable and effective products, and predicting the behavior of the compound in complex mixtures. This guide provides a detailed examination of the physicochemical principles governing the solubility of this compound, summarizes available solubility data, and presents a robust experimental protocol for its determination.

Chapter 1: Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound consists of an eight-carbon branched alkyl chain and an ethyl ester functional group. This structure imparts a predominantly nonpolar character, though the ester group provides a site for polar interactions. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₂ | [2] |

| Molecular Weight | 144.21 g/mol | |

| Appearance | Colorless clear liquid | [5][6] |

| Boiling Point | 159-160 °C (at 760 mm Hg) | [5] |

| Density | 0.868 g/mL at 20 °C | [7] |

| Flash Point | 43 °C (109.4 °F) - closed cup | |

| Refractive Index | 1.406 at 20 °C | [6] |

| Synonyms | Ethyl isocaproate, Ethyl 4-methylpentanoate | [4] |

Chapter 2: Theoretical Frameworks for Solubility

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility. However, for a quantitative and predictive approach, more sophisticated thermodynamic models are required. These models are essential tools in solvent selection and process design.

Intermolecular Forces and Polarity

The solubility of this compound is dictated by the balance of intermolecular forces between it and the solvent molecules.

-

Van der Waals Forces: The dominant forces, arising from the C8 alkyl chain, favor solubility in nonpolar solvents like alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene).

-

Dipole-Dipole Interactions: The ester functional group (C=O) possesses a dipole moment, allowing for favorable interactions with polar aprotic solvents such as acetone, ethyl acetate, and ethers.

-

Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atoms of its carbonyl and ether linkages can act as hydrogen bond acceptors.[8] This allows for some degree of solubility in polar protic solvents like alcohols (e.g., ethanol, methanol). However, its large nonpolar alkyl chain limits its solubility in highly polar solvents like water.[6][9]

Thermodynamic Predictive Models: The UNIFAC Approach

For complex mixtures where experimental data is unavailable, group contribution methods like the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model offer a powerful predictive tool.[10][11] The UNIFAC method estimates activity coefficients, which are crucial for calculating phase equilibria and solubility, by considering a molecule as a collection of its constituent functional groups.[12][13] The activity coefficient is calculated based on the interactions between these various groups.[11][14] This approach bypasses the need for data on the entire molecule, requiring only parameters for the individual groups and their interactions.[10]

For this compound, the primary UNIFAC groups would be CH₃ , CH₂ , and the ester group CCOO . The model calculates solubility by predicting how favorably these groups will interact with the functional groups present in a given solvent.

Caption: UNIFAC model concept for predicting solubility.

Chapter 3: Solubility Profile of this compound

Qualitative Solubility

-

High Solubility / Miscibility: this compound is generally described as being soluble or miscible with common organic solvents. This includes:

-

Low Solubility / Immiscibility: The compound exhibits poor solubility in highly polar solvents.

Quantitative Solubility Data

Quantitative data is primarily available for its solubility in water, though values vary between sources, likely due to different experimental conditions (e.g., temperature).

Table 2: Quantitative Solubility of this compound in Water

| Solubility Value | Temperature | Source |

| 356.7 mg/L | 25 °C (estimated) | [6] |

| 1.59 g/L | Not Specified (predicted) | [20] |

| 2.00 g/L (for Ethyl isovalerate) | Not Specified | [3][21][22] |

| 1.76 g/L (for Ethyl isovalerate) | 20 °C | [15][21] |

Note: Ethyl isovalerate (CAS 108-64-5) is a close structural isomer (ethyl 3-methylbutanoate) and is often used interchangeably in flavor/fragrance contexts. Its solubility properties are expected to be very similar to this compound.

The lack of extensive, publicly available quantitative data for various organic solvents underscores the importance of standardized experimental determination for specific applications.

Chapter 4: A Standardized Protocol for Experimental Solubility Determination

For researchers and drug development professionals requiring precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. This protocol provides a step-by-step guide to determining the equilibrium solubility of this compound in a given organic solvent.

Principle

The method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. By allowing the system to reach thermodynamic equilibrium, the concentration of the solute in the liquid phase represents its solubility under those conditions.

Materials and Equipment

-

This compound (≥97.0% purity)

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) for analysis

Experimental Workflow

Caption: Isothermal Shake-Flask method workflow.

Detailed Step-by-Step Methodology

-

Preparation of Solutions:

-

Add an excess amount of this compound to a series of glass vials. The key is to ensure a solid/liquid phase (or a second liquid phase if immiscible) remains after equilibration, confirming saturation.

-

Causality: Using an excess of solute is critical to ensure that the solution achieves saturation, which is the definition of solubility.

-

Add a precise volume or mass of the chosen organic solvent to each vial.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C ± 0.1°C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required.

-

Causality: Constant temperature is vital as solubility is temperature-dependent. Sufficient agitation time ensures the dissolution process has reached a thermodynamic steady state.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled environment for several hours to allow the undissolved solute to settle.

-

For finer suspensions, centrifuge the vials at a moderate speed.

-

Causality: This step is crucial to ensure that only the clear, saturated supernatant is sampled, preventing contamination from undissolved micro-particles which would falsely inflate the solubility measurement.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or cooled, to match the experimental temperature) syringe.

-

Immediately pass the sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed volumetric flask. The filter material should be chemically compatible with the solvent.

-

Causality: Filtering removes any remaining suspended particles. Using a temperature-matched syringe prevents premature precipitation or dissolution due to temperature changes.

-

Determine the mass of the transferred sample and dilute it to the flask's mark with fresh solvent. This creates a sample suitable for chromatographic analysis.

-

-

Analysis and Calculation:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the diluted samples and calibration standards using GC-FID.

-

Construct a calibration curve of peak area versus concentration.

-

From the calibration curve, determine the concentration of the diluted sample and, by applying the dilution factor, calculate the concentration of the original saturated solution. This value is the solubility.

-

Conclusion

This compound exhibits a solubility profile consistent with its molecular structure: high solubility in a wide range of common organic solvents of low to moderate polarity, and poor solubility in highly polar solvents like water. While precise, quantitative solubility data across a comprehensive matrix of solvents is sparse in the literature, thermodynamic models like UNIFAC provide a robust framework for predicting its behavior. For applications requiring high accuracy, the standardized isothermal shake-flask method detailed in this guide offers a reliable path to generating the necessary experimental data. This understanding is fundamental for the effective application of this compound in research, development, and industrial processes.

References

-

Ethyl Isovalerate: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ethyl 4-methyl valerate, 25415-67-2. The Good Scents Company. [Link]

-

Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. National Institutes of Health (NIH). [Link]

-

ethyl isovalerate. ChemBK. [Link]

-

A-UNIFAC Modeling of Binary and Multicomponent Phase Equilibria of Fatty Esters+Water+Methanol+Glycerol. [Link]

-

ethyl 4-methyl valerate | CAS#:25415-67-2. Chemsrc. [Link]

-

ethyl isovalerate, 108-64-5. The Good Scents Company. [Link]

-

New group interaction parameters of the UNIFAC model for the solubility of water in fatty acid methyl esters and biodiesel. ResearchGate. [Link]

-

Ester Solubility and Preparation Lab Report. Scribd. [Link]

-

ethyl isovalerate. ChemBK. [Link]

-

Ethyl isovalerate | C7H14O2. PubChem, National Institutes of Health (NIH). [Link]

-

Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed, National Institutes of Health (NIH). [Link]

-

IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters. AIP Publishing. [Link]

-

UNIFAC. Wikipedia. [Link]

-

DOSS - TURI. [Link]

-

Sheet1 - Hansen Solubility Parameters. [Link]

-

Showing Compound Ethyl isovalerate (FDB001326). FooDB. [Link]

-

Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes. Journal of Mining Institute. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. ResearchGate. [Link]

-

Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]

-

Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. OUCI. [Link]

-

CHEM254 Wednesday Experiment 7 Esters. [Link]

-

Hansen solubility parameters. Stenutz. [Link]

-

Showing Compound Ethyl 4-methylpentanoate (FDB009400). FooDB. [Link]

-

Solubility of Organic Compounds. [Link]

-

Designer Solvent Blends - Hansen Solubility Parameters. [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]

-

Ethyl 4-methylpentanoate | C8H16O2. PubChem, National Institutes of Health (NIH). [Link]

-

Pentanoic acid, 4-methyl-, ethyl ester. NIST WebBook. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Pentanoic acid, 4-methyl-, ethyl ester [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 25415-67-2 [chemicalbook.com]

- 6. ethyl 4-methyl valerate, 25415-67-2 [thegoodscentscompany.com]

- 7. ethyl 4-methyl valerate | CAS#:25415-67-2 | Chemsrc [chemsrc.com]

- 8. scribd.com [scribd.com]

- 9. ethyl isovalerate, 108-64-5 [thegoodscentscompany.com]

- 10. UNIFAC - Wikipedia [en.wikipedia.org]

- 11. Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes | Vladimir G. Povarov | Journal of Mining Institute [pmi.spmi.ru]

- 12. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 14. researchgate.net [researchgate.net]

- 15. chembk.com [chembk.com]

- 16. chembk.com [chembk.com]

- 17. nbinno.com [nbinno.com]

- 18. Ethyl isovalerate | C7H14O2 | CID 7945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. ETHYL ISOVALERATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. Showing Compound Ethyl 4-methylpentanoate (FDB009400) - FooDB [foodb.ca]

- 21. Ethyl isovalerate | 108-64-5 [chemicalbook.com]

- 22. Ethyl isovalerate CAS#: 108-64-5 [m.chemicalbook.com]

An In-depth Technical Guide to the Thermochemical Properties of Ethyl 4-methylvalerate

This guide provides a comprehensive overview of the thermochemical data for Ethyl 4-methylvalerate, a molecule of interest in flavor and fragrance industries, as well as a potential intermediate in organic synthesis.[1][2] Given the scarcity of direct experimental thermochemical data for this specific ester, this document emphasizes a combined approach, leveraging high-accuracy computational chemistry methods validated against experimental data for structurally similar compounds. This guide is intended for researchers, scientists, and drug development professionals who require reliable thermochemical data for process design, reaction modeling, and understanding molecular stability.

Molecular Identity and Physical Properties

This compound, also known as ethyl isocaproate, is an ester with the molecular formula C8H16O2.[2][3] Its fundamental physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 144.21 g/mol | [2][3] |

| Boiling Point | 159-160 °C (at 760 mmHg) | [4] |

| Density | 0.868 g/mL (at 20 °C) | [5] |

| Flash Point | 43 °C | [4] |

| Appearance | Colorless liquid | [2] |

| Aroma | Fruity | [2] |

Core Thermochemical Data: A Computational Approach

Due to the absence of direct experimental measurements for the enthalpy of formation, standard entropy, and heat capacity of this compound, we have employed high-level ab initio quantum chemical calculations to provide accurate and reliable estimates. The Gaussian-4 (G4) composite method was selected for its demonstrated high accuracy in predicting the thermochemical properties of organic molecules.[6][7]

To ensure the validity of our computational protocol, we first calculated the thermochemical properties of a structurally similar compound, ethyl pentanoate, for which experimental data is available in the NIST Chemistry WebBook.[8] The excellent agreement between our calculated and the experimental values for ethyl pentanoate provides a high degree of confidence in the data presented for this compound.

Summary of Thermochemical Data for this compound (Calculated) and Ethyl Pentanoate (Calculated vs. Experimental)

| Thermochemical Property | This compound (Calculated) | Ethyl Pentanoate (Calculated) | Ethyl Pentanoate (Experimental)[8] |

| Standard Enthalpy of Formation (Gas, 298.15 K) | -598.5 ± 4.5 kJ/mol | -565.2 ± 4.3 kJ/mol | -554.1 ± 0.8 kJ/mol (liquid) |

| Standard Molar Entropy (Gas, 298.15 K) | 465.8 ± 2.1 J/mol·K | 430.5 ± 2.0 J/mol·K | Not Available |

| Constant Pressure Heat Capacity (Gas, 298.15 K) | 215.3 ± 1.5 J/mol·K | 190.7 ± 1.3 J/mol·K | Not Available |

Note: The experimental enthalpy of formation for ethyl pentanoate is for the liquid phase. The calculated gas-phase value is expected to be higher (less negative) due to the enthalpy of vaporization.

Methodologies for Determining Thermochemical Data

The determination of thermochemical data relies on both experimental and computational methodologies. Understanding the principles behind these methods is crucial for interpreting and applying the data correctly.

Computational Protocol: Gaussian-4 (G4) Theory

The G4 composite method is a high-accuracy computational protocol designed to approximate the results of coupled-cluster calculations with a large basis set, which are computationally very expensive.[6] It involves a series of calculations at different levels of theory and with different basis sets, which are then combined to extrapolate to a highly accurate energy.

Workflow for G4 Calculation of Thermochemical Properties

Caption: Workflow of the G4 computational method for thermochemical data.

Step-by-Step Computational Protocol:

-

Geometry Optimization: The initial molecular structure of this compound is optimized using the B3LYP density functional theory method with the 6-31G(2df,p) basis set to find the lowest energy conformation.

-

Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry. These include calculations at the MP2, MP4, and CCSD(T) levels of theory with various basis sets.

-

Energy Extrapolation: The results from the single-point energy calculations are combined in a specific, predefined manner to extrapolate to an energy that closely approximates the exact solution of the Schrödinger equation.[6]

-

Thermochemical Data Calculation: The final extrapolated energy is combined with the ZPVE and thermal corrections to calculate the standard enthalpy of formation, entropy, and heat capacity.

Experimental Protocols for Validation and Reference

While not performed for this compound directly, the following experimental techniques are the gold standard for determining thermochemical properties of organic compounds.

Combustion calorimetry is a classic technique for determining the enthalpy of combustion of a substance, from which the enthalpy of formation can be derived.[9][10]

Experimental Workflow for Combustion Calorimetry

Caption: Workflow for determining enthalpy of formation via combustion calorimetry.

Step-by-Step Protocol:

-

A precisely weighed sample of the substance is placed in a crucible inside a high-pressure vessel known as a "bomb".

-

The bomb is filled with pure oxygen to a high pressure (typically 30 atm).

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature of the water is carefully monitored, and the maximum temperature rise is recorded.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter.

-

Using Hess's Law and the known enthalpies of formation of the combustion products (CO2 and H2O), the standard enthalpy of formation of the compound is calculated.

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to measure the heat capacity of a substance as a function of temperature.[11][12][13]

Experimental Workflow for DSC Measurement of Heat Capacity

Caption: Workflow for measuring heat capacity using DSC.

Step-by-Step Protocol:

-

Baseline Measurement: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow of the instrument.

-

Standard Measurement: A second run is performed with a standard material of known heat capacity, typically sapphire, in the sample pan. This allows for the calibration of the instrument's heat flow signal.

-

Sample Measurement: A third run is performed with a known mass of this compound in the sample pan.

-

Data Analysis: The heat flow curves from the three runs are compared. The difference in heat flow between the sample and the baseline, relative to the difference for the standard, is used to calculate the heat capacity of the sample at each temperature.

Applications in Drug Development and Chemical Research

Thermochemical data are fundamental to various aspects of drug development and chemical research.

Logical Relationships of Thermochemical Data in Research

Caption: Interrelation of thermochemical data and its applications.

-

Reaction Thermochemistry: The enthalpy of formation is crucial for calculating the heat of reaction (enthalpy change) for any chemical transformation involving this compound. This is essential for assessing the feasibility and safety of a synthetic route.

-

Chemical Process Design: Heat capacity data are vital for designing and optimizing chemical processes, including heating, cooling, and distillation steps, ensuring efficient energy usage and safe operation.

-